molecular formula C20H16N2O B2971554 (4S,5R)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole CAS No. 238759-98-3

(4S,5R)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

Cat. No. B2971554
M. Wt: 300.361
InChI Key: VNKLZQCCCHJDTO-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4S,5R)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole” is a chemical compound with a molecular weight of 300.35 and a molecular formula of C20H16N2O . It is used for research purposes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 300.35 . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not provided .

Scientific Research Applications

Corrosion Inhibition

The compound's derivatives, specifically triazole derivatives, have been studied for their effectiveness in inhibiting corrosion. Research shows that these derivatives can protect mild steel in hydrochloric acid solution, with efficiency depending on the type and nature of substituents in the inhibitor molecule. Such inhibitors demonstrate mixed-type inhibition properties in acidic environments and follow the Langmuir isotherm model for adsorption on steel surfaces (Bentiss et al., 2007).

OLEDs and Photophysical Properties

Oxazole derivatives exhibit potential in organic light-emitting diodes (OLEDs). Novel oxazole-based emitters, including derivatives similar to the compound , have been synthesized and characterized. These compounds show high photoluminescent quantum yields, making them suitable for use in high-efficiency fluorescent OLEDs (Xing et al., 2017).

Plant Growth Research

In the field of agricultural and horticultural research, oxazole derivatives, including triazole and pyridine structures, are used to gain insights into the regulation of terpenoid metabolism. These compounds, functioning as inhibitors of specific cytochrome P-450 dependent monooxygenases, provide valuable information about cell division, elongation, and senescence in plants (Grossmann, 1990).

Antioxidant Properties

Some derivatives of this compound have been explored for their antioxidant properties. Studies have demonstrated the efficacy of these derivatives as radical scavengers, suggesting their potential use in various applications where oxidative stress needs to be mitigated (Alaşalvar et al., 2021).

CO2 Reduction

The compound's derivatives have been investigated for their role in the electrochemical reduction of CO2. These studies are crucial in the context of finding efficient catalysts for CO2 conversion, a significant step towards addressing global warming and energy sustainability (Nganga et al., 2017).

Antimicrobial and Anticancer Agents

Derivatives of this compound are also being researched for their potential as antimicrobial and anticancer agents. The structure of these compounds, when linked to other biologically active entities like pyrazoline and pyridine, has been studied for their efficacy against various cancer cell lines and microbial pathogens (Katariya et al., 2021).

Safety And Hazards

The compound comes with a warning signal word . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

(4S,5R)-4,5-diphenyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)23-20(22-18)17-13-7-8-14-21-17/h1-14,18-19H/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKLZQCCCHJDTO-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5R)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

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